

Spectroscopic Analysis of N-phenyloxolan-3-amine: A Technical Guide

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Compound of Interest

Compound Name: *N*-phenyloxolan-3-amine

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **N-phenyloxolan-3-amine**, a secondary amine containing a phenyl and an oxolane (tetrahydrofuran) moiety. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are essential for the structural elucidation and characterization of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. While specific experimental data for **N-phenyloxolan-3-amine** is not widely published, this guide presents expected spectroscopic values based on the analysis of its constituent functional groups and data from structurally analogous compounds.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for **N-phenyloxolan-3-amine**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20 - 7.30	t	2H	Ar-H (meta)
~6.70 - 6.80	t	1H	Ar-H (para)
~6.60 - 6.70	d	2H	Ar-H (ortho)
~4.00 - 4.20	m	1H	N-CH
~3.80 - 4.00	m	2H	O-CH ₂
~3.60 - 3.70	m	1H	NH
~3.40 - 3.60	m	2H	N-CH-CH ₂
~2.00 - 2.20	m	2H	O-CH ₂ -CH ₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~148	Ar-C (C-N)
~129	Ar-CH (meta)
~117	Ar-CH (para)
~113	Ar-CH (ortho)
~68	O-CH ₂
~55	N-CH
~48	N-CH-CH ₂
~35	O-CH ₂ -CH ₂

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350 - 3310	Medium, Sharp	N-H Stretch (Secondary Amine)[1][2][3]
~3100 - 3000	Medium	C-H Stretch (Aromatic)
~2950 - 2850	Strong	C-H Stretch (Aliphatic)
~1600, ~1500	Strong	C=C Stretch (Aromatic Ring)
~1335 - 1250	Strong	C-N Stretch (Aromatic Amine) [1]
~1250 - 1020	Medium	C-N Stretch (Aliphatic Amine) [1]
~1100 - 1000	Strong	C-O Stretch (Ether)
~910 - 665	Broad	N-H Wag (Secondary Amine) [1]

MS (Mass Spectrometry) Data

Ionization Method: Electron Ionization (EI)

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
163	High	[M] ⁺ (Molecular Ion)
134	Medium	[M - C ₂ H ₅] ⁺
106	High	[C ₆ H ₅ NH=CH ₂] ⁺
93	Medium	[C ₆ H ₅ NH ₂] ⁺ (Aniline)
77	High	[C ₆ H ₅] ⁺ (Phenyl Cation)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the purified **N-phenyloxolan-3-amine** sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer.
- **^1H NMR Acquisition:** The proton NMR spectrum is acquired with a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are typically averaged.
- **^{13}C NMR Acquisition:** The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence with a 30° pulse width, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Approximately 1024 scans are averaged to achieve a good signal-to-noise ratio.
- **Data Processing:** The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H NMR and the residual solvent peak of CDCl_3 at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a transparent disk.
- **Instrumentation:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Acquisition:** The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

- **Data Processing:** The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is presented as a plot of transmittance (%) versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation prior to analysis.
- **Ionization:** For a volatile compound like **N-phenyloxolan-3-amine**, Electron Ionization (EI) at 70 eV is a common method. For less volatile samples or to obtain a stronger molecular ion peak, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
- **Detection:** The separated ions are detected, and the signal is amplified to generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like **N-phenyloxolan-3-amine**.

Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.

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- To cite this document: BenchChem. [Spectroscopic Analysis of N-phenyloxolan-3-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b065924#spectroscopic-data-of-n-phenyloxolan-3-amine-nmr-ir-ms>]

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